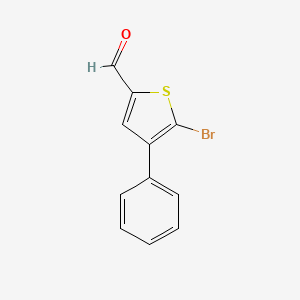

N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

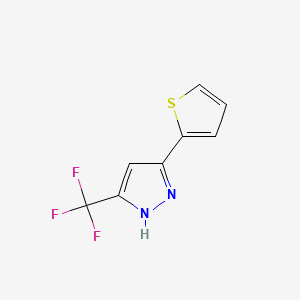

“N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide” is a chemical compound that contains furan rings . Furan is a five-membered aromatic heterocycle containing one oxygen atom . It is an important building block in organic chemistry and is found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

The synthesis of ester and amide derivatives containing furan rings (furfural derivatives) can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .

Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .

Chemical Reactions Analysis

Furan compounds can be synthesized using a variety of methods . Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts are used for these transformations . In many studies, furan synthesis reaction mechanisms have also been investigated and proposed .

科学的研究の応用

Pharmacological Potential

Cinnamamide derivatives have been extensively studied for their pharmacological activities, including anticonvulsant, antidepressant, and anticancer properties. For instance, crystallographic studies of cinnamamide derivatives have revealed their potential anticonvulsant activity. The structural analysis suggests that anticonvulsant properties may be associated with the N-atom substituent, highlighting the importance of combining an electron-donor atom with a hydrogen atom in the substituent for effective interactions with molecular targets (Żesławska et al., 2017). Additionally, certain N-(2-hydroxyethyl) cinnamamide derivatives have shown antidepressant-like action in mice, indicating their potential as therapeutic agents for depression (Deng et al., 2011).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, cinnamamide derivatives have been utilized as photo-responsive monomers for the synthesis of novel polymers. N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA) has been synthesized and characterized, demonstrating potential as a functional monomer for the creation of photo-responsive polymers. This suggests its applicability in developing materials with adjustable properties upon exposure to ultraviolet light (Jin et al., 2011).

Antioxidant and Protective Effects

Cinnamic acid, closely related to cinnamamide derivatives, has been reported to exhibit antioxidant activity. It has been suggested to ameliorate myelosuppression and oxidative stress induced by cyclophosphamide, a chemotherapeutic agent. This highlights the potential of cinnamic acid and possibly its derivatives in mitigating the side effects of chemotherapy through antioxidant properties (Patra et al., 2012).

将来の方向性

The production of chemicals from biomass offers both economic and ecological benefits . Bioproducts are chemicals that add value to biorefinery processes or materials derived from renewable resources, such as commodity sugars, lignocellulosic biomass, or algae . The broad range of uses and wide variety of bio-based products requires individual case studies of each product . Furfural is one of the 30 compounds produced by bio-refining biomass . Furfural can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .

特性

IUPAC Name |

(E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-14(13-8-9-19-11-13)10-16-15(18)7-6-12-4-2-1-3-5-12/h1-9,11,14,17H,10H2,(H,16,18)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSPDJQKNKZGCM-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2759574.png)

![5-Cyclopropyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2759575.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(4-butyl-3-oxoquinoxalin-2-yl)propanoate](/img/structure/B2759580.png)

![N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2759581.png)

![(E)-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2759584.png)

![dimethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2759587.png)

![N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid 1,1-dimethylethyl ester hemioxalate](/img/no-structure.png)